3,3,3-Triphenylpropan-1-ol

Description

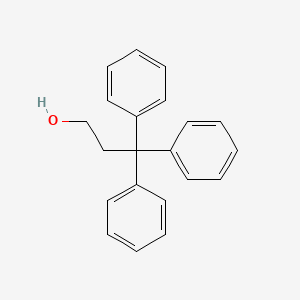

3,3,3-Triphenylpropan-1-ol is a tertiary alcohol characterized by three phenyl groups attached to the β-carbon of a propanol backbone. These analogs share functional similarities, such as steric bulk and electronic effects, but differ in reactivity, physical properties, and applications. Key analogs include 3,3,3-trifluoro-2-phenylpropan-1-ol (CAS 113242-93-6), 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol, and 2,2-dimethyl-3-(3-tolyl)propan-1-ol .

Properties

CAS No. |

15070-88-9 |

|---|---|

Molecular Formula |

C21H20O |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

3,3,3-triphenylpropan-1-ol |

InChI |

InChI=1S/C21H20O/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2 |

InChI Key |

YTCIFIIVIUREOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Physical Properties of Selected Propanol Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| 3,3,3-Trifluoro-2-phenylpropan-1-ol | C₉H₉F₃O | 190.17 | Not reported | 1.176 (predicted) | Phenyl, trifluoromethyl |

| 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol | C₁₁H₉F₆O | 298.18 | Not reported | - | Bis(trifluoromethyl)phenyl |

| 2,2-Dimethyl-3-(3-tolyl)propan-1-ol | C₁₂H₁₈O | 178.27 | Not reported | - | Tolyl, dimethyl |

| 3-(3-Chlorophenoxy)propan-1-ol | C₉H₁₁ClO₂ | 186.64 | Not reported | - | Chlorophenoxy |

Key Observations :

- Steric Effects: 3,3,3-Triphenylpropan-1-ol (hypothetical analog) would exhibit significant steric hindrance due to three phenyl groups, reducing solubility in polar solvents compared to less-substituted analogs like 3-(3-chlorophenoxy)propan-1-ol .

- Electronic Effects : Fluorinated derivatives (e.g., trifluoromethyl groups) enhance electrophilicity and stability against oxidation, as seen in 3,3,3-trifluoro-2-phenylpropan-1-ol .

- Hydrophobicity: Aryl-substituted propanols (e.g., tolyl or phenyl groups) are more lipophilic than aliphatic derivatives, influencing their use in fragrance or pharmaceutical formulations .

Key Observations :

- Photocatalyst-Free Synthesis: High-yield routes (75%) for fluorinated propanols highlight the efficiency of radical or light-mediated pathways .

- Scalability: Industrial synthesis of fragrance-related propanols (e.g., 2,2-dimethyl-3-(3-tolyl)propan-1-ol) prioritizes cost-effectiveness over yield optimization .

Key Observations :

- Fragrance Industry: Aryl-substituted propanols (e.g., tolyl derivatives) are subject to IFRA standards to mitigate sensitization risks .

- Pharmaceuticals : Fluorinated analogs are valued for metabolic stability but require rigorous toxicity profiling .

- Environmental Impact: Chlorinated derivatives (e.g., 3-(3-chlorophenoxy)propan-1-ol) may persist in ecosystems, necessitating EPA oversight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.